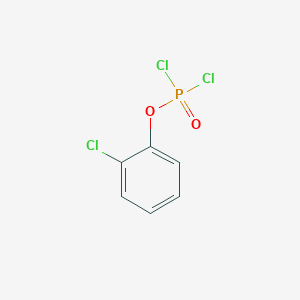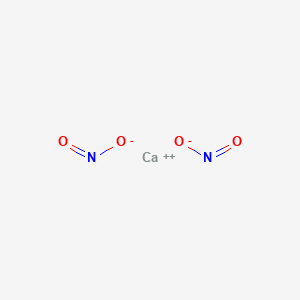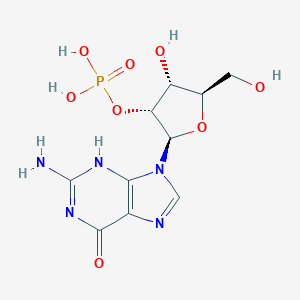
4-Mercapto-1-butanol
Overview
Description
4-Mercapto-1-butanol, also known as 4-methylthio-1-butanol (MTB) or 4-methylthiobutanol, is an organic compound with the molecular formula C4H10OS. It is a colorless liquid with a strong, unpleasant odor and is soluble in water and organic solvents. MTB is used in a variety of industrial applications, including synthesis of organic compounds, synthesis of pharmaceuticals, and as a fuel additive and corrosion inhibitor. It is also used in the production of polymers, resins, and other materials.
Scientific Research Applications
Lipase-Catalyzed Chemospecific O-Acylation : 4-Mercapto-1-butanol can undergo lipase-catalyzed chemospecific O-acylation with aliphatic carboxylic acid ethyl esters (Iglesias, Baldessari, & Gros, 1996).
Precursor in Beer Off-Flavor : Studies have investigated 2-mercapto-3-methyl-1-butanol, a derivative of this compound, as a precursor imparting an onion-like off-flavor to beer (Noba et al., 2018).
Role in Fermentative Butanol Production : this compound, as an alcohol, is related to butanol, which is significant in fermentative production processes, particularly in the context of biofuel production (Lee et al., 2008).
Isomerisation Studies : It is studied in the context of isomerisations similar to the Dimroth rearrangement, particularly in the equilibrium of 4-mercapto-1,2,3,5,7-penta-azaindenes with 4-amino-1-thia-2,3,5,7-tetra-azaindenes (Brown & Paddon-Row, 1967).
Preparation in Flavonoid Group : this compound is involved in the preparation of vic-Mercaptoisopentanols, which belong to the flavonoid group in food, affecting their gustatory properties (Végh et al., 1993).
Chromatographic Separation : Its derivatives are used in the separation processes in chromatography (Day & Patton, 1959).
Formation Mechanism in Beer : Studies elucidate the formation mechanism of 2-mercapto-3-methyl-1-butanol in beer, revealing it as a product of hot aeration of brewer's wort (Noba et al., 2020).
Enzyme Catalysis in Pharmaceutical Synthesis : It plays a role in microwave-assisted enzyme catalysis for the synthesis of pharmaceutical intermediates (Yadav & Lathi, 2007).
Anti-Browning Agent in Food Preservation : 3-Mercapto-2-butanol, a related compound, is explored as an anti-browning agent in food preservation, particularly for fresh-cut potatoes (Xueyin et al., 2020).
Excess Properties in Chemical Mixtures : Its excess molar enthalpies in mixtures with other organic compounds are studied for industrial applications (Allred, Beets, & Parrish, 1995).
Synthesis of Odorants : It is used in the synthesis of new odorants like 2-Mercapto-4-heptanol, important in the flavor and fragrance industry (Yang et al., 2015).
Safety and Hazards
Future Directions
4-Mercapto-1-butanol has been used to form a hydrophilic sparse ionic monolayer to protect metal nanoparticles to create highly concentrated Nano-Au and Nano-Ag “Inks” that can be sintered to near-bulk conductivity at 150 °C . This suggests potential future applications in the field of nanotechnology. Additionally, the compound’s reactivity and potential in biochemical applications suggest it could have future uses in biochemistry and related fields.
Mechanism of Action
Target of Action
4-Mercapto-1-butanol is primarily used to form a hydrophilic sparse ionic monolayer to protect metal nanoparticles . The primary targets of this compound are therefore metal nanoparticles, such as Nano-Au and Nano-Ag .
Mode of Action
The compound interacts with these nanoparticles by forming a monolayer around them. This monolayer serves as a protective barrier, preventing the nanoparticles from aggregating and maintaining their stability .
Biochemical Pathways
This process ensures the nanoparticles remain dispersed and stable, which is crucial for their functionality in various applications .
Pharmacokinetics
Given its use in nanoparticle protection, its bioavailability is likely to be determined by the characteristics of the nanoparticles it is protecting .
Result of Action
The primary result of this compound’s action is the creation of Highly Concentrated Nano-Au and Nano-Ag “Inks” that can be sintered to near-bulk conductivity at 150 °C . This means that the compound enables the production of highly conductive materials, which have numerous applications in electronics and other fields .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the sintering process requires a temperature of 150 °C . Additionally, the presence of other chemicals could potentially interfere with the formation of the protective monolayer, thereby affecting the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
4-Mercapto-1-butanol is used to form a hydrophilic sparse ionic monolayer to protect metal nanoparticles . This property allows it to create highly concentrated Nano-Au and Nano-Ag “inks” that can be sintered to near-bulk conductivity at 150 °C
Cellular Effects
Its role in forming a hydrophilic sparse ionic monolayer to protect metal nanoparticles suggests that it may influence cellular processes related to metal ion homeostasis .
Molecular Mechanism
Its primary known function is to form a hydrophilic sparse ionic monolayer on metal nanoparticles
Dosage Effects in Animal Models
Currently, there is no available data on the effects of different dosages of this compound in animal models
Metabolic Pathways
It is known to be used in the synthesis of organic compounds
properties
IUPAC Name |
4-sulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c5-3-1-2-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMTSWXTZREOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338310 | |
| Record name | 4-Mercapto-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14970-83-3 | |
| Record name | 4-Mercapto-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Mercapto-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)





